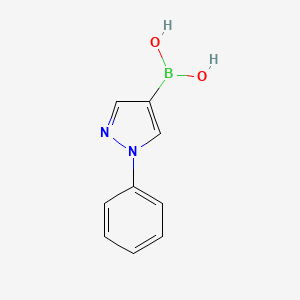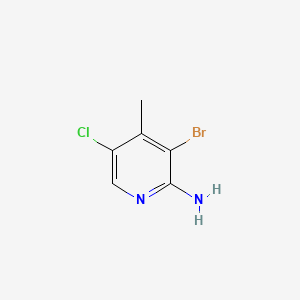
(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Descripción general
Descripción
“(1-Phenyl-1H-pyrazol-4-yl)boronic acid” is an organic compound with the molecular formula C9H9BN2O2 . It is a solid substance that is stored under an inert atmosphere and in a freezer, under -20°C . The compound has a molecular weight of 187.99 .
Molecular Structure Analysis
The InChI code for “(1-Phenyl-1H-pyrazol-4-yl)boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7,13-14H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(1-Phenyl-1H-pyrazol-4-yl)boronic acid” is a solid substance with a molecular weight of 187.99 . It is stored under an inert atmosphere and in a freezer, under -20°C .Aplicaciones Científicas De Investigación
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones
- Summary: This compound can be used in the synthesis of ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones .
- Method: The process involves starting from 1-phenyl-1H-pyrazol-3-ol and applying Pd-catalysed cross-coupling reactions for the functionalisation of the intermediate pyrazole triflates .
- Results: The method provides an efficient synthetic route to construct these compounds, which can be confirmed through detailed NMR spectroscopic investigations .
-
Pyrazole Scaffold Synthesis
- Summary: Pyrazoles, including “(1-Phenyl-1H-pyrazol-4-yl)boronic acid”, have a wide range of applications in various fields. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Method: The synthesis of pyrazoles can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: Pyrazoles have been increasingly popular since the early 1990s due to their versatility and wide range of applications .
-
Synthesis of ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones
- Summary: This compound can be used in the synthesis of ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones .
- Method: The process involves starting from 1-phenyl-1H-pyrazol-3-ol and applying Pd-catalysed cross-coupling reactions for the functionalisation of the intermediate pyrazole triflates .
- Results: The method provides an efficient synthetic route to construct these compounds, which can be confirmed through detailed NMR spectroscopic investigations .
-
Pyrazole Scaffold Synthesis
- Summary: Pyrazoles, including “(1-Phenyl-1H-pyrazol-4-yl)boronic acid”, have a wide range of applications in various fields. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Method: The synthesis of pyrazoles can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: Pyrazoles have been increasingly popular since the early 1990s due to their versatility and wide range of applications .
Safety And Hazards
“(1-Phenyl-1H-pyrazol-4-yl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
(1-phenylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFFOAKRWYIKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655565 | |
| Record name | (1-Phenyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1201643-70-0 | |
| Record name | B-(1-Phenyl-1H-pyrazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Phenyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)


![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)






![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)


